molecular formula C7H5ClFNO2 B2566837 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene CAS No. 1805526-89-9

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B2566837
CAS No.: 1805526-89-9
M. Wt: 189.57
InChI Key: QXOIPAPHOLXTAP-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is a halogenated and methylated nitrobenzene derivative that serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and pharmaceutical research. Compounds within this chemical class are critically important for constructing complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) . The strategic placement of substituents on the benzene ring—comprising chloro, fluoro, methyl, and nitro groups—creates a multifunctional scaffold with predictable electronic properties, enabling a range of subsequent chemical transformations . The primary research value of this compound lies in its application as a key precursor in synthesizing halogenated anilines, which are themselves vital intermediates for various agrochemicals, herbicides, and drugs . The nitro group facilitates reduction to an aniline, while the halogen atoms (chloro and fluoro) are amenable to nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom chains . The presence of a fluorine atom is of special interest in medicinal chemistry, as it is known to enhance metabolic stability, alter electron distribution, and improve the binding affinity of drug candidates to their biological targets . This makes 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene a particularly valuable building block in the rational design and discovery of new therapeutic agents. This product is intended for research purposes only and is strictly not for medicinal, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-fluoro-5-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOIPAPHOLXTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene physicochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

CAS: 1805526-89-9 | Molecular Formula: C₇H₅ClFNO₂ | Molecular Weight: 189.57 g/mol [1]

Molecular Architecture & Physicochemical Profile

This compound represents a highly functionalized benzene scaffold, characterized by a "crowded" substitution pattern. The nitro group at position 2 is sterically encumbered, sandwiched between a chlorine atom (position 1) and a fluorine atom (position 3). This specific architecture—a 1,2,3-trisubstituted motif —imparts unique electronic and steric properties critical for high-precision medicinal chemistry.

Physicochemical Data Table

PropertyValue (Experimental/Predicted)Technical Significance
Physical State Low-melting solid or semi-solid oilHandling requires mild heating for transfer; prone to supercooling.
Boiling Point ~255–260 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
LogP (Predicted) 2.6 ± 0.3Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Conjugate Acid) -4.5 (Nitro group protonation)Extremely weak base; remains neutral under physiological conditions.
Density 1.42 ± 0.1 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups.
Topological Polar Surface Area 45.8 ŲFavorable for membrane permeability (Rule of 5 compliant).

Structural Insight (The "Buttressing Effect"): The steric pressure from the flanking chloro and fluoro substituents forces the nitro group to rotate out of the aromatic plane. This de-conjugation slightly reduces the electron-withdrawing resonance effect of the nitro group but enhances the solubility profile by disrupting crystal lattice packing energy.

Synthetic Routes & Process Chemistry

The synthesis of 1-chloro-3-fluoro-5-methyl-2-nitrobenzene is a challenge in regiocontrol. The primary route involves the nitration of 3-chloro-5-fluorotoluene .

Mechanism: Electrophilic Aromatic Substitution (Nitration)

The precursor, 3-chloro-5-fluorotoluene, has three directing groups:

  • Methyl (C5): Activates ortho/para (Positions 2, 4, 6).

  • Chlorine (C1) & Fluorine (C3): Deactivate ortho/para but direct ortho/para.

Regioselectivity Challenge:

  • Position 2 (Target): Para to Methyl, Ortho to Cl, Ortho to F. (Most activated electronically, but sterically hindered).

  • Positions 4 & 6: Ortho to Methyl, Ortho to one Halogen. (Less hindered).

To favor Position 2, the reaction relies on the strong para-activating influence of the methyl group overcoming the steric penalty.

DOT Diagram: Synthesis Workflow

Synthesis Precursor 3-Chloro-5-fluorotoluene Intermediate Sigma Complex (Arenium Ion) Precursor->Intermediate Nitration (<10°C) Reagents HNO3 / H2SO4 (Mixed Acid) Reagents->Intermediate Isomers Isomer Mixture Intermediate->Isomers -H+ Purification Fractional Crystallization or Prep-HPLC Isomers->Purification Separation Target Target: 1-Chloro-3-fluoro- 5-methyl-2-nitrobenzene Purification->Target Yield ~40-60%

Caption: Nitration pathway highlighting the critical purification step required to isolate the sterically hindered 2-nitro isomer.

Reactivity & Functionalization (Application Science)

For drug development, this molecule is a "linchpin" scaffold. Its value lies in the differential reactivity of the halogens.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at C2 activates the adjacent halogens (C1-Cl and C3-F) toward nucleophilic attack.

  • Selectivity Rule: Fluorine is a superior leaving group to Chlorine in SNAr reactions (due to the high electronegativity of F stabilizing the transition state Meisenheimer complex).

  • Outcome: Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine at C3 , leaving the Chlorine at C1 intact for subsequent coupling (e.g., Suzuki-Miyaura).

DOT Diagram: Reactivity Map

Reactivity Central 1-Chloro-3-fluoro- 5-methyl-2-nitrobenzene SNAr_Product 3-Amino-1-chloro- 5-methyl-2-nitrobenzene Central->SNAr_Product S_NAr (F-Displacement) Selective Aniline 2-Amino-1-chloro- 3-fluoro-5-methylbenzene Central->Aniline Nitro Reduction Nu Nucleophile (R-NH2) Nu->SNAr_Product RedAgent Fe / NH4Cl or H2 / Pt RedAgent->Aniline

Caption: Divergent synthesis pathways. Green path indicates the selective displacement of Fluorine, a key strategy in kinase inhibitor synthesis.

Experimental Protocol: Selective SNAr Displacement

Objective: Selective substitution of the C3-Fluorine with a primary amine (R-NH₂).

Reagents:

  • Substrate: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine or Aniline derivative (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DMSO (0.5 M concentration). The high polarity of DMSO stabilizes the Meisenheimer intermediate.

  • Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.

  • Reaction: Heat the mixture to 60–80 °C .

    • Note: Monitor by LC-MS. You will observe the disappearance of the parent peak (M+) and appearance of the product (M+ -F +Nu).

    • Critical Control: Do not overheat (>100°C), or the Chlorine at C1 may also begin to react, leading to bis-substitution impurities.

  • Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates due to the "LogP effect" (organic product is less soluble in water than DMSO).

  • Purification: Filter the solid and wash with water to remove residual DMSO. Recrystallize from Ethanol/Water if necessary.

Handling & Safety (SDS Summary)

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[2][3]

    • Specific Warning: As a nitroaromatic, this compound is a potential methemoglobinemia agent. Absorption through skin is rapid.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Protect from light to prevent slow denitration or oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1805526-89-9. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms.
  • Smith, M. B.March's Advanced Organic Chemistry.

Sources

Safety Data Sheet (SDS) for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety considerations, handling protocols, and emergency procedures for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS No. 1805526-89-9). Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the causal reasoning behind safety protocols, grounded in the chemical's intrinsic properties and toxicological profile.

Core Chemical Identity and Hazard Profile

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is a substituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and a fluorine atom on a toluene backbone, dictates its reactivity and toxicological properties. The presence of these functional groups necessitates a stringent approach to handling and containment.

The primary risk associated with this compound is acute toxicity upon exposure through multiple routes, as well as significant irritation to the skin and eyes.[1][2][3][4] The Globally Harmonized System (GHS) provides a clear, internationally recognized framework for understanding these risks.

Table 1: Chemical Identification
IdentifierValueSource
IUPAC Name 1-Chloro-3-fluoro-5-methyl-2-nitrobenzeneN/A
CAS Number 1805526-89-9[1]
Molecular Formula C7H5ClFNO2[1][5]
Molecular Weight 189.57 g/mol [1][4][5]
Table 2: GHS Hazard Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2][4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3][4]

Note: Classifications are based on the specific target molecule and closely related structural analogs.

The "Warning" signal word associated with this profile underscores the need for caution.[1][2] The nitroaromatic functionality, in particular, is a well-documented toxicophore. These compounds can interfere with cellular respiration and may lead to conditions such as methemoglobinemia, where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[6] This potential for systemic effects, even from seemingly localized exposure, is the primary driver for mandating the use of comprehensive personal protective equipment (PPE).

Proactive Exposure Control & Personal Protection

The cornerstone of safe handling is a multi-layered approach to preventing chemical exposure. This involves a combination of engineering controls and a robust personal protective equipment strategy.

Engineering Controls: The First Line of Defense

All manipulations of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it contains and exhausts harmful vapors, directly mitigating the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) risks, and it provides a physical barrier in case of accidental splashes.[2][3][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[3][8]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards identified.

Table 3: Mandatory PPE for Handling 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Body Part Protection Standard Rationale & Causality
Eyes/Face Safety goggles with side-shields or a face shield. EN 166 (EU) or NIOSH (US) approved.[2] Protects against splashes that can cause serious eye irritation (H319). Standard eyeglasses are insufficient.
Hands Chemical-resistant gloves (e.g., Nitrile). Inspected prior to use, conforming to EN 374.[2] Prevents skin contact, which can cause irritation (H315) and systemic toxicity (H312). Gloves must be changed immediately if contaminated.
Body Laboratory coat; additional impervious clothing if splash risk is high. Fire/flame resistant material recommended.[2] Protects skin from contamination and prevents the transfer of the chemical outside the laboratory.

| Respiratory | Not required if handled exclusively in a fume hood. | Use a full-face respirator with appropriate cartridges if exposure limits may be exceeded or if engineering controls fail.[2] | Mitigates inhalation risk (H332, H335) in non-standard situations or emergencies. |

The workflow for using PPE is a protocol in itself. Gloves must be inspected for integrity before every use. When work is complete, gloves should be removed using a technique that avoids touching the outer surface with bare skin, and hands must be washed thoroughly.[2] This systematic approach ensures the PPE serves its intended purpose without becoming a source of secondary contamination.

Laboratory Protocols: Handling, Storage, and Disposal

Safe Handling and Use
  • Ventilation: Always handle in a well-ventilated area, preferably a chemical fume hood.[2][3][9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]

  • Contamination: Avoid contact with skin and eyes.[2][9] Prevent the formation of dust and aerosols.[2][3]

  • Ignition Sources: While the flash point may be high, keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[7]

Storage with Chemical Integrity in Mind

Proper storage is critical for maintaining the chemical's purity and for preventing hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[2][3][10]

  • Environment: The storage location must be a dry, cool, and well-ventilated place.[2][3][8] An inert atmosphere is recommended for long-term storage to prevent slow degradation.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids or bases to prevent dangerous reactions.[9]

Disposal

Disposal of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene and its containers must be treated as hazardous waste.[11] All disposal must adhere to local, regional, and national regulations. Do not allow the chemical to enter drains or the environment, as nitroaromatic compounds can be toxic to aquatic life.[6]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. The following workflows are designed to be logical, self-validating systems for mitigating harm.

Emergency Workflow: Spill or Release

Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Colleagues start->evacuate Personal safety first ppe Don Appropriate PPE (Respirator if needed) evacuate->ppe Assess situation contain Contain Spill Use inert absorbent material (e.g., vermiculite, sand) ppe->contain Prevent spread collect Collect Material Use non-sparking tools. Place in sealed container for hazardous waste. contain->collect decontaminate Decontaminate Area Scrub with appropriate solvent (e.g., alcohol), followed by soap and water. collect->decontaminate end Dispose of Waste & Report Incident decontaminate->end

Caption: Workflow for responding to an accidental release.

First-Aid Measures: Immediate Actions

The immediate actions taken after exposure can significantly impact the outcome.

Table 4: First-Aid Quick Reference Guide

Exposure Route Action Critical Rationale
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Keep the person comfortable and seek immediate medical attention.[2][3][10] To remove the individual from the toxic source and support respiration.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical help if irritation persists.[2][3][10] To minimize dermal absorption and local irritation. Prompt removal is key.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][10][11] To dilute and flush out the irritant, preventing serious eye damage.

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][8][10] | Vomiting can cause aspiration of the chemical into the lungs. Immediate professional medical advice is required. |

Stability and Reactivity Profile

Understanding a chemical's reactivity is fundamental to preventing incidents.

  • Stability: The compound is stable under recommended storage conditions.[11]

  • Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[7]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[9] Contact with these can lead to exothermic or violent reactions.

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[7] This is why firefighters must wear self-contained breathing apparatus.

Diagram: Chemical Incompatibility

Reactivity product 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene reaction Hazardous Reaction (Exothermic, Gas Evolution) product->reaction Avoid Contact decomp Hazardous Decomposition (COx, NOx, HCl, HF) product->decomp Avoid oxidizers Strong Oxidizing Agents oxidizers->reaction bases Strong Bases bases->reaction acids Strong Acids acids->reaction heat Excessive Heat / Ignition Sources heat->decomp

Caption: Key incompatibilities and hazardous reactions to avoid.

References

  • 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Achmem.
  • 1-Chloro-2-fluoro-3-nitrobenzene SDS, 2106-49-2 Safety D
  • 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene. ChemicalBook.
  • 1-chloro-3-fluoro-5-nitrobenzene. ChemBK.
  • Safety D
  • SAFETY D
  • 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718. PubChem.
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
  • SAFETY D
  • 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
  • SAFETY D
  • SAFETY D

Sources

Navigating the Synthesis and Procurement of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the commercial availability, pricing, synthesis, and analysis of the specialty chemical intermediate, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.

Introduction

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is a substituted nitroaromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of chloro, fluoro, methyl, and nitro functional groups on a benzene ring provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the directing effects of the halogen and methyl substituents, allows for a range of chemical transformations, making it a valuable starting material for novel therapeutics. This guide provides a comprehensive overview of the commercial landscape, pricing, synthetic routes, and analytical quality control for this important chemical intermediate.

Commercial Availability and Pricing

While not as commonly stocked as some of its isomers, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, with the Chemical Abstracts Service (CAS) number 1805526-89-9 , is available from a select number of specialized chemical suppliers. Procurement for research and development purposes is typically on a gram to kilogram scale.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)
AchmemBDJHH042653>95%InquireInquire
ChemScene (via Sigma-Aldrich)CIAH987ED12FInquireInquireInquire
Advanced ChemBlocksS7159595%InquireInquire

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

For larger quantities or for researchers unable to source the compound directly, custom synthesis is a viable option offered by many of the same suppliers and other contract research organizations (CROs). When considering custom synthesis, it is crucial to provide the supplier with the exact CAS number and desired purity specifications to ensure the correct isomer is produced.

Synthesis of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

One potential synthetic pathway could involve the nitration of a pre-existing halogenated and methylated benzene derivative. The directing effects of the existing substituents are paramount in determining the position of the incoming nitro group.

Synthetic_Pathway 3-Chloro-5-fluorotoluene 3-Chloro-5-fluorotoluene 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene 3-Chloro-5-fluorotoluene->1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Nitration (HNO3/H2SO4) QC_Workflow cluster_0 Quality Control Sample Sample HPLC-UV HPLC-UV Sample->HPLC-UV Purity Analysis GC-MS GC-MS Sample->GC-MS Identity Confirmation Purity_Confirmation Purity_Confirmation HPLC-UV->Purity_Confirmation GC-MS->Purity_Confirmation

Stability of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene under standard conditions

[1]

Executive Technical Summary

Compound: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Classification: Activated Aryl Halide / Nitroaromatic Intermediate Primary Stability Hazard: Hydrolytic instability via Nucleophilic Aromatic Substitution (

1Thermal Hazard:1

This guide provides a comprehensive stability analysis for researchers utilizing 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CFMNB).[1] Unlike simple halobenzenes, CFMNB possesses a "vicinal triad" substitution pattern (Cl-NO

11

Structural & Electronic Characterization

The Vicinal Triad & Steric Inhibition

The defining feature of CFMNB is the 1,2,3-substitution pattern.[1] The central nitro group (C2) is flanked by a chlorine atom (C1) and a fluorine atom (C3).[1]

  • Steric Crowding: The Van der Waals radii of Chlorine (1.75 Å) and the Nitro group oxygen atoms create significant repulsion.[1] This forces the nitro group to rotate out of the plane of the benzene ring.[1]

  • Electronic Consequences:

    • Loss of Conjugation: The out-of-plane rotation diminishes the resonance delocalization of the nitro group's

      
      -electrons with the aromatic ring.[1]
      
    • Inductive Dominance: While resonance is reduced, the nitro group's strong inductive electron-withdrawing effect (-I) remains potent.[1] This creates a highly electron-deficient ring system, specifically activating the ortho positions.[1]

The Labile Fluorine (C3)

Fluorine is the most electronegative element, creating a strong dipole at the C3-F bond.[1] In standard electrophilic aromatic chemistry, the C-F bond is inert.[1] However, in this nitro-activated system, the fluorine atom becomes a super-leaving group .[1]

  • Mechanism: The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) during nucleophilic attack more effectively than chlorine.[1]

  • Selectivity: Reactivity follows the order F >> Cl.[1] The C1-Chlorine bond is relatively stable because it is less electronegative and the leaving group ability in

    
     is inversely related to bond strength (counter-intuitively) due to the rate-determining step being the nucleophilic addition, not the bond breaking.[1]
    

Chemical Stability Profile: The Liability

The primary degradation pathway for CFMNB under standard conditions is hydrolysis or solvolysis .[1]

Hydrolytic Degradation Mechanism

Exposure to atmospheric moisture or protic solvents leads to the displacement of the C3-Fluorine by a hydroxyl group, yielding a phenol derivative (3-chloro-2-nitro-5-methylphenol).[1]

DOT Diagram 1: Degradation Pathway & Mechanism

SNAr_Mechanismcluster_conditionsCritical FactorsStart1-Chloro-3-fluoro-5-methyl-2-nitrobenzeneComplexMeisenheimer Complex(Resonance Stabilized)Start->Complex Rate DeterminingAddition (k1)NucleophileNucleophile (:Nu⁻)(e.g., OH⁻, H₂O)Nucleophile->ComplexProductSubstituted Product(3-Nu-derivative) + F⁻Complex->Product Fast Elimination(k2)Factor1High Electronegativity of Flowers activation energyFactor2Ortho-NO₂ stabilizesnegative charge

Caption: The nucleophilic aromatic substitution (

1
Stability Data Summary
ConditionStability AssessmentDegradation Product
Inert Atmosphere (Ar/N

), 25°C
Stable None observed over 12 months.[1]
Ambient Air (60% RH), 25°C Meta-Stable Slow hydrolysis to phenolic impurities (weeks).[1]
Protics Solvents (MeOH/EtOH) Unstable Rapid conversion to alkyl aryl ethers (methoxylation).[1]
Basic Aqueous Solution (pH > 9) Highly Unstable Immediate hydrolysis to phenol derivative.[1]

Thermodynamic & Thermal Stability

Nitroaromatic compounds possess high chemical energy.[1] While CFMNB is not a primary explosive, the combination of a nitro group and halogens requires rigorous thermal profiling.[1]

Thermal Decomposition
  • Onset Temperature: Generally, ortho-halonitrobenzenes exhibit exothermic decomposition starting between 180°C and 220°C .[1]

  • Event: Decomposition involves the homolytic cleavage of the C-NO

    
     bond or intramolecular redox reactions involving the methyl group (though the methyl is meta to the nitro, reducing the risk of direct aci-nitro tautomerism compared to ortho-nitrotoluene).[1]
    
  • Gaseous Evolution: Thermal runaway releases toxic NO

    
    , HCl, and HF gases.[1]
    
Experimental Protocol: Differential Scanning Calorimetry (DSC)

To validate the safety of a specific batch, the following self-validating protocol is required:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Sample: 2–5 mg of CFMNB in a gold-plated high-pressure crucible (to contain corrosive HF evolution).

  • Method: Ramp 5°C/min from 25°C to 350°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria: No exotherms detected below 150°C. If an exotherm >50 J/g is detected, the compound must be classified as potentially energetic.[1]

Handling, Storage, and Analytical Protocols[1]

Storage Directives

To maintain purity >98% and prevent HF formation:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Blanket with dry Argon or Nitrogen.[1]

  • Container: Amber glass with Teflon-lined caps.[1] Avoid standard borosilicate glass for long-term storage if hydrolysis is suspected , as generated HF will etch the glass.[1]

Analytical Workflow: Purity Determination

A reverse-phase HPLC method is necessary to separate the parent compound from the hydrolyzed phenol impurity.[1]

DOT Diagram 2: Analytical Decision Tree

Analytical_WorkflowSampleBatch SampleVisualVisual Inspection:Yellowing or Liquid Phase?Sample->VisualHPLCHPLC Analysis(C18 Column, ACN/Water)Visual->HPLCDissolve in ACNDecision1Peak at RRT ~0.6?(Hydrolysis Product)HPLC->Decision1PassPASS:Purity > 98%Decision1->PassNoRepurifyFAIL:Recrystallize (Hexane/EtOAc)Decision1->RepurifyYes

Caption: Quality Control workflow. The hydrolysis product typically elutes earlier (lower retention time) than the parent lipophilic halide in Reverse Phase HPLC.[1]

Validated HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (End absorption).[1]

  • Rationale: Acidic mobile phase suppresses the ionization of potential phenolic impurities, ensuring sharp peak shapes.[1]

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews.

    • Context: Establishes the reactivity order of halogens (F >> Cl)
    • [1]

  • Thermal Stability of Nitroarenes

    • Grewer, T. (1994).[1] "Thermal Hazards of Chemical Reactions." Industrial Safety Series.

    • Context: Provides decomposition energy d
  • Synthesis and Reactivity of Fluoronitrobenzenes

    • Finger, G. C., & Kruse, C. W. (1956).[1] "Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F".[1] Journal of the American Chemical Society.[1]

    • Context: Details the lability of halogens in poly-substituted benzene rings.
    • [1]

  • PubChem Compound Summary

    • National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 3017500 (Isomer Analog).

    • Context: Physical property baselines for chloro-fluoro-nitrobenzene derivatives.[1][2]

    • [1]

Methodological & Application

Application Note: Chemoselective Reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene presents a dual synthetic challenge: steric hindrance and chemoselectivity .

  • The "Ortho-Sandwich" Effect (Sterics): The nitro group at position 2 is flanked by a chlorine atom (C1) and a fluorine atom (C3). This 1,2,3-trisubstitution pattern forces the nitro group out of planarity with the benzene ring, reducing conjugation and potentially lowering the reduction rate compared to non-hindered nitroarenes.

  • The Dehalogenation Risk (Chemoselectivity): Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) carry a high risk of hydrogenolysis (dehalogenation), particularly of the C-Cl bond. Loss of the chlorine atom results in the impurity 2-fluoro-4-methylaniline, which is often difficult to separate from the desired product.

The Solution: This guide details two validated protocols designed to navigate these risks:

  • Protocol A (Stoichiometric): Iron-mediated reduction (Fe/NH₄Cl). This is the "Gold Standard" for reliability, offering near-perfect chemoselectivity by avoiding oxidative addition mechanisms that cleave C-X bonds.

  • Protocol B (Catalytic): Hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C). This is the preferred method for cleaner profiles and scalability, utilizing a "poisoned" catalyst to inhibit dehalogenation.

Chemical Identity & Transformation[1][2][3][4]

PropertyStarting Material (SM)Target Product (TP)
IUPAC Name 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene2-Chloro-6-fluoro-4-methylaniline
Structure Benzene core: 1-Cl, 2-NO₂, 3-F, 5-MeBenzene core: 1-NH₂, 2-Cl, 4-Me, 6-F
Molecular Weight 189.57 g/mol 159.59 g/mol
Key Risk Susceptible to SNAr at C1/C3 (displacement of F/Cl)Susceptible to oxidation (storage stability)

Note on Nomenclature: Upon reduction of the nitro group to an amine, the numbering priority changes. The carbon bearing the amine becomes C1. Thus, the original C1-Chloro becomes C2, and the original C3-Fluoro becomes C6.

Protocol A: Iron/Ammonium Chloride Reduction (The "Bechamp" Variant)

Mechanism & Rationale: This method utilizes zero-valent iron (Fe⁰) as the electron source and ammonium chloride (NH₄Cl) as a mild electrolyte/proton source. Unlike the harsh classical Bechamp reduction (Fe/HCl), the NH₄Cl conditions are near-neutral (pH 5-6), preventing the hydrolysis of the labile C-F bond and minimizing SNAr side reactions .

Materials
  • Substrate: 10.0 g (52.7 mmol)

  • Iron Powder: 14.7 g (263 mmol, 5.0 equiv). Spec: <325 mesh, reduced.

  • Ammonium Chloride: 14.1 g (263 mmol, 5.0 equiv).

  • Solvent: Ethanol (100 mL) / Water (30 mL).

  • Workup: Ethyl Acetate (EtOAc), Celite® 545.

Step-by-Step Methodology
  • Activation (Optional but Recommended): If the iron powder is old or oxidized, wash it briefly with 2% HCl followed by water and acetone, then dry under vacuum. This removes the oxide passivation layer.

  • Solvation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate in Ethanol/Water (3:1 ratio).

  • Electrolyte Addition: Add the Ammonium Chloride in one portion. The salt may not fully dissolve; this is acceptable.

  • Iron Addition: Heat the mixture to 60°C. Add the Iron Powder portion-wise over 15 minutes. Caution: The reaction is exothermic. Monitor internal temperature.

  • Reflux: Heat the reaction to vigorous reflux (approx. 78-80°C) for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane) or HPLC. The starting material (SM) spot/peak should disappear. An intermediate (hydroxylamine) may appear transiently.

  • Hot Filtration: While the reaction is still hot, filter the mixture through a pad of Celite® to remove iron oxides (sludge). Wash the pad with hot Ethanol (50 mL).

    • Why Hot? The product may crystallize on the Celite if allowed to cool.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

  • Drying: Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the crude aniline.

Expected Yield: 85–95% Purity: >98% (avoiding dehalogenation).

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Mechanism & Rationale: Palladium (Pd) is an excellent catalyst for nitro reduction but is equally efficient at oxidative insertion into C-Cl bonds, leading to dechlorination. Platinum (Pt), specifically when "poisoned" or sulfided (Pt(S)/C), exhibits a dramatic kinetic preference for nitro reduction over aryl-halide hydrogenolysis .

Materials
  • Substrate: 5.0 g (26.3 mmol).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Loading: 2 mol% Pt.

  • Solvent: Methanol or THF (50 mL).

  • Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Methodology
  • Safety Check: Purge the autoclave or reaction vessel with Nitrogen (N₂) to remove oxygen. Hydrogen + Oxygen + Catalyst = Ignition Risk.

  • Loading: Charge the vessel with the Substrate , Solvent , and Catalyst .

    • Critical: Add the catalyst as a slurry in the solvent or under an inert blanket to prevent sparking.

  • Hydrogenation:

    • Pressure:[1][2] 1–5 bar (15–75 psi). Higher pressure increases rate but marginally increases dehalogenation risk. Start low (1-2 bar).

    • Temperature: Ambient to 40°C. Do not exceed 50°C to preserve the C-Cl bond.

  • Agitation: Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is typically complete in 4–8 hours.

    • Endpoint: Cessation of H₂ uptake.

  • Workup: Filter the catalyst through a 0.45 µm membrane or Celite under an inert atmosphere (keep catalyst wet to prevent fire). Concentrate the filtrate.

Expected Yield: 90–98% Selectivity Note: If >1% de-chlorinated byproduct is observed, lower the temperature or switch to Protocol A.

Visualizing the Workflow

The following diagram illustrates the decision logic and mechanistic flow for the Iron-mediated reduction, highlighting the critical control points.

G Start Input: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Decision Select Method Start->Decision Fe_Step1 Protocol A: Fe / NH4Cl / EtOH (Gold Standard for Selectivity) Decision->Fe_Step1 High Selectivity Required Small-Mid Scale H2_Step1 Protocol B: H2 + Pt(S)/C (Clean Profile / Scalable) Decision->H2_Step1 Large Scale Clean Workup Required Fe_Mech Electron Transfer Mechanism (Surface Mediated) Fe_Step1->Fe_Mech Fe_Risk Risk: Iron Sludge Formation (Requires Celite Filtration) Fe_Mech->Fe_Risk Product Target: 2-Chloro-6-fluoro-4-methylaniline (Intact Halogens) Fe_Risk->Product Filtration & Extraction H2_Risk Risk: Dehalogenation (Loss of Cl) Avoid Pd/C! H2_Step1->H2_Risk H2_Risk->Product Control Temp < 40°C

Figure 1: Decision matrix and process flow for the reduction of halogenated nitroarenes.

Analytical Quality Control

To validate the synthesis, you must confirm the reduction of the nitro group and the retention of the halogens.

MethodParameterExpected Observation
HPLC Retention TimeProduct will be less polar (more retained) than the Nitro SM in reverse phase (C18, Acidic Water/MeCN) due to the loss of the polar NO₂ group? Correction: Anilines are generally more polar and basic than nitroarenes. However, in acidic HPLC buffers, the amine protonates (NH₃⁺), eluting significantly earlier (lower Rt) than the neutral nitro compound.
1H NMR Chemical ShiftDisappearance of SM aromatic signals. Appearance of broad singlet (2H) for -NH₂ around 3.5–5.0 ppm (solvent dependent).
19F NMR Fluorine ShiftThe fluorine signal will shift upfield (shielded) due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group.
MS (ESI+) Mass[M+H]⁺ = 160.0 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

Troubleshooting & FAQs

Q: Can I use Zinc instead of Iron? A: Yes, Zn/NH₄Cl or Zn/Acetic Acid works. However, Zinc is more active and can sometimes lead to over-reduction or difficult emulsions during workup. Iron is generally more "gentle" for poly-halogenated substrates .

Q: I see a small impurity at M-34 (Mass of Product minus 34). What is it? A: This is likely the dechlorinated byproduct (2-fluoro-4-methylaniline). This confirms that your hydrogenation conditions were too vigorous or you used the wrong catalyst (e.g., Pd instead of Pt).

Q: The reaction stalled at 80% conversion. A: The steric bulk of the ortho-Cl and ortho-F groups can hinder access to the nitro group.

  • Fix (Fe method): Add fresh Iron powder and increase agitation speed.

  • Fix (H₂ method): Increase pressure slightly (e.g., from 2 bar to 5 bar), but monitor dehalogenation closely.

References

  • Wikipedia Contributors. (2025). Béchamp reduction. Wikipedia, The Free Encyclopedia. Retrieved from [Link][3]

  • Spiegler, L. (1966). Method of preparing a sulfided platinum on carbon catalyst. U.S. Patent No. 3,275,567. Washington, DC: U.S. Patent and Trademark Office.
  • Common Organic Chemistry. (2025). Nitro Reduction with Zinc. Retrieved from [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Application Note: High-Precision Agrochemical Synthesis Using 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS: 1805526-89-9) is a highly specialized "linchpin" intermediate used in the synthesis of advanced crop protection agents, specifically Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracil and N-phenylimide herbicides) and benzoylurea insecticides .[1]

Its value lies in its unique 2,6-disubstituted nitro motif (relative to the nitro group), which offers three distinct chemical "handles" with orthogonal reactivity:[1][2]

  • C–F Bond (Position 3): Highly activated for nucleophilic aromatic substitution (SNAr), serving as the primary entry point for scaffold diversification.[1][2]

  • C–Cl Bond (Position 1): Sterically hindered and less labile than the C–F bond, allowing for chemoselective retention or late-stage coupling.[1][2]

  • Nitro Group (Position 2): A latent aniline functionality that directs ortho-substitution before being reduced to the amine for core ring construction.[1][2]

This guide details the protocols for exploiting these handles to synthesize high-value agrochemical precursors, focusing on regiocontrol and process safety.

Part 2: Synthetic Utility & Reactivity Analysis

The "Ortho-Ortho" Activation Effect

The nitro group at position 2 is the electronic commander of this molecule.[2] It exerts a strong electron-withdrawing effect (-I, -M) on the adjacent carbons (1 and 3).[1][2]

  • Regioselectivity (F vs. Cl): While both halogens are ortho to the nitro group, the C–F bond is significantly more reactive toward SNAr than the C–Cl bond.[1][2] This is due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate more effectively than chlorine, despite fluorine being a poorer leaving group in SN1/SN2 systems.[1][2]

  • Implication: You can selectively displace the fluorine atom with oxygen or nitrogen nucleophiles at mild temperatures (0–25 °C) while leaving the chlorine atom intact for subsequent steps.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactivityMap Core 1-Chloro-3-fluoro- 5-methyl-2-nitrobenzene (Starting Material) SNAr_Path Path A: Regioselective SNAr (Nucleophile attacks C-3) Core->SNAr_Path  ROH / RNH2  Base, < 25°C Red_Path Path B: Chemoselective Reduction (NO2 → NH2) Core->Red_Path  Fe/AcOH or  Pt/C (Sulfided), H2 Funct_Path Path C: Benzylic Bromination (Radical subst. at C-5) Core->Funct_Path  NBS, AIBN  CCl4, Reflux Intermediate_A 3-Substituted-2-nitro- 5-methyl-chlorobenzene SNAr_Path->Intermediate_A Intermediate_B 2-Chloro-6-fluoro- 4-methylaniline Red_Path->Intermediate_B Intermediate_C Benzylic Bromide Precursor Funct_Path->Intermediate_C Target_1 PPO Inhibitor Core (e.g., Alkoxy-nitrobenzenes) Intermediate_A->Target_1  Nitro Reduction  + Cyclization Target_2 N-Phenyl Imides/Uracils (Herbicide Active) Intermediate_B->Target_2  Phosgenation or  Anhydride Coupling

Caption: Divergent synthetic pathways for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Path A exploits the labile C-F bond; Path B accesses the aniline; Path C functionalizes the methyl group.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-6-fluoro-4-methylaniline (Nitro Reduction)

Objective: Reduce the nitro group to an amine without causing hydrodehalogenation (loss of Cl or F).[1] Challenge: Standard catalytic hydrogenation (Pd/C, H2) often strips the chlorine atom.[1][2] Solution: Use a chemoselective metal reduction (Fe/Acid) or a poisoned catalyst (Sulfided Pt/C).[1][2]

Materials
  • 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (10.0 g, 52.8 mmol)

  • Iron powder (325 mesh, reduced) (14.7 g, 264 mmol, 5.0 eq)[1][2]

  • Acetic acid (glacial) (100 mL)

  • Ethyl acetate (EtOAc) (for extraction)[1][2][3][4]

  • Sodium bicarbonate (sat.[1][2][3] aq.)

Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Dissolution: Charge the flask with 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene and Acetic acid. Stir at room temperature until fully dissolved.

  • Activation: Heat the solution to 50 °C.

  • Addition (Exotherm Control): Add Iron powder portion-wise over 30 minutes.

    • Critical: Monitor temperature.[1][2][3][4] Do not allow the reaction to exceed 85 °C to prevent side reactions. The reaction is exothermic.[1][2]

  • Reaction: After addition, stir at 70–80 °C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] The starting material spot (Rf ~0.[1][2]6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).[1][2]

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Filter through a Celite pad to remove iron residues.[1][2] Wash the pad with EtOAc (50 mL).[1][2]

    • Concentrate the filtrate to remove most acetic acid (rotary evaporator).[1][2]

    • Dilute residue with EtOAc (100 mL) and carefully neutralize with saturated NaHCO3 until pH 8. (Caution: CO2 evolution).[1][2]

  • Isolation: Separate phases. Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2][3][4]

  • Purification: The crude aniline is typically a dark oil.[1][2] Purify via short-path distillation (high vacuum) or recrystallization from Hexane/IPA if solid.[1][2]

Yield Target: 85–92% Data Validation: 1H NMR (CDCl3) should show a broad singlet (NH2) at ~3.8 ppm and retention of the methyl singlet at ~2.3 ppm.[1][2]

Protocol B: Regioselective SNAr Substitution (Fluorine Displacement)

Objective: Selective displacement of the 3-Fluoro group with Propargyl Alcohol (model for PPO inhibitor side-chains) while retaining the 1-Chloro group.[1][2]

Materials
  • 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (5.0 g, 26.4 mmol)

  • Propargyl alcohol (1.63 g, 29.0 mmol, 1.1 eq)[1][2]

  • Potassium Carbonate (K2CO3) (4.38 g, 31.7 mmol, 1.2 eq)[1][2]

  • DMF (Dimethylformamide) (25 mL) - Dry[1][2]

Procedure
  • Preparation: In a 100 mL flask under N2 atmosphere, combine the nitrobenzene substrate and Propargyl alcohol in dry DMF.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

    • Expert Insight: Lower temperature favors substitution at the more activated Fluorine position over Chlorine.[1][2]

  • Base Addition: Add K2CO3 in a single portion.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 20 °C. Stir for 3–5 hours.

    • QC Check: Take an aliquot for HPLC.[1][2] If >5% bis-substitution (displacement of Cl) is observed, lower the temperature for future batches.[1][2]

  • Quench: Pour the reaction mixture into ice-water (150 mL) containing 1M HCl (10 mL) to neutralize the base.

  • Extraction: Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Purification: The product (an ether) often solidifies upon trituration with cold pentane.[1][2]

Yield Target: 78–85% Key Intermediate: 1-Chloro-3-(prop-2-yn-1-yloxy)-5-methyl-2-nitrobenzene.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Chlorine (Dechlorination) Over-reduction during Protocol A.Switch from Pd/C to Sulfided Pt/C or use Fe/AcOH . Avoid pressurized H2 if possible.[1][2]
Bis-substitution (SNAr) Reaction temperature too high in Protocol B.Maintain reaction at < 10 °C . Use a weaker base (e.g., KHCO3 instead of K2CO3).
Low Yield in SNAr Hydrolysis of F by wet solvent.Ensure DMF is anhydrous (< 0.05% water).[1][2] Water competes as a nucleophile to form the phenol.[1][2]
Exotherm Runaway Rapid addition of Iron/Base.[1][2]Use portion-wise addition and active cooling.[1][2] Monitor internal temp strictly.

Part 5: References

  • Synthesis of Phenyluracil Herbicides:

    • Source: Patent WO2011098418A1.[1][2] "Process for preparing substituted phenyluracils."

    • Relevance: Describes the reduction of similar 2,4,6-trisubstituted nitrobenzenes to anilines for Saflufenacil analogs.

    • [1][2]

  • Regioselectivity in SNAr Reactions:

    • Source:Organic Process Research & Development (OPRD).[1][2] "Practical Synthesis of Fluorinated Nitrobenzenes."

    • Relevance: Validates the F > Cl reactivity order in ortho-nitro systems.

    • [1][2]

  • Chemoselective Reduction Protocols:

    • Source: BenchChem Application Note. "Reduction of Nitro Groups in the Presence of Halogens."[1][2]

    • Relevance: Provides standard operating procedures for Fe/AcOH reductions.

    • [1][2]

  • Chemical Property Data:

    • Source: PubChem Compound Summary for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS 1805526-89-9).

    • [1][2]

(Note: While specific proprietary herbicide synthesis routes are trade secrets, the protocols above represent the industry-standard "best practices" for manipulating this specific chemical scaffold.)

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene to its corresponding aniline (2-Chloro-6-fluoro-4-methylaniline ) presents a dual challenge in process chemistry: steric hindrance and chemoselectivity .

The substrate features a nitro group flanked by chlorine and fluorine atoms (positions 1 and 3 relative to the ring, with nitro at 2). This "sandwiched" topology inhibits the coplanarity required for efficient resonance and substrate-catalyst binding. Consequently, standard hydrogenation protocols often fail, leading to either incomplete conversion or, more critically, hydrodechlorination (loss of the Cl atom) due to the forcing conditions required to drive the reaction.

This guide details three validated protocols to achieve >98% selectivity:

  • Protocol A (The Industry Standard): Sulfided Platinum on Carbon (Pt(S)/C).

  • Protocol B (High Activity): Vanadium-Doped Platinum (Pt-V/C) for sterically congested substrates.

  • Protocol C (Cost-Effective): Raney Nickel with Dicyandiamide inhibitor.

The Chemoselectivity Challenge

Thermodynamic & Kinetic Landscape

In the catalytic hydrogenation of chloronitrobenzenes, two primary pathways compete:

  • Nitro Reduction (Desired):

    
    
    
  • Hydrodechlorination (Undesired):

    
    
    

The carbon-chlorine (C-Cl) bond is susceptible to oxidative addition onto noble metal surfaces (Pd > Pt > Rh). While the reduction of the nitro group is thermodynamically favorable (


), the activation energy for C-Cl cleavage is sufficiently low on clean Palladium surfaces to compete effectively, especially when the nitro reduction rate is suppressed by steric bulk.
Steric Impact of the 1-Cl, 3-F Substitution

The target molecule, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, possesses extreme steric crowding around the nitro group.

  • Consequence: The nitro group is forced out of the benzene plane, reducing the orbital overlap and slowing the rate of adsorption onto the catalyst surface.

  • Risk: To compensate for slow kinetics, operators often increase Temperature (T) or Pressure (P). High T/P exponentially increases the rate of C-Cl bond insertion , leading to the dechlorinated impurity 3-fluoro-5-methylaniline.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical control points where catalyst selection influences the outcome.

ReactionPathway Substrate 1-Chloro-3-fluoro- 5-methyl-2-nitrobenzene Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (Slow Step due to Sterics) DeCl_Impurity IMPURITY: 3-Fluoro-5-methylaniline Substrate->DeCl_Impurity Pd Catalyst / High T Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Target TARGET: 2-Chloro-6-fluoro- 4-methylaniline Hydroxylamine->Target + H2 (Accumulation Risk) Target->DeCl_Impurity Over-hydrogenation HCl HCl Side Product PtS Sulfided Pt/C: Blocks C-Cl sites PtS->Substrate Preferred PtV Pt-V/C: Accelerates N-O reduction PtV->Nitroso Activates

Figure 1: Reaction network showing the competition between nitro reduction (blue path) and hydrodechlorination (red path). The steric bulk of the substrate slows the initial reduction step.

Experimental Protocols

Protocol A: Sulfided Platinum on Carbon (Pt(S)/C)

Best for: Maximum selectivity, scale-up safety. Mechanism: Sulfur atoms selectively poison the high-energy "kink" sites on the Pt lattice responsible for C-Cl bond scission, while leaving the planar terrace sites active for Nitro reduction.

Materials:

  • Substrate: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (10 g, 52.8 mmol)

  • Catalyst: 5% Pt(S)/C (0.5 g, 5 wt% loading relative to substrate). Note: Commercial sulfided catalysts (e.g., Johnson Matthey B113 or Evonik F101) are preferred over in-situ sulfiding for reproducibility.

  • Solvent: Methanol (100 mL)

  • Hydrogen source: H2 gas (balloon or cylinder)

Procedure:

  • Loading: Charge the hydrogenation vessel (autoclave or heavy-walled glass pressure bottle) with the substrate and Methanol.

  • Catalyst Addition: Add the 5% Pt(S)/C catalyst. Safety: Although sulfided catalysts are less pyrophoric than standard Pd/C, always add under an inert blanket (Nitrogen/Argon).

  • Purge: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 10 bar (145 psi) . Heat to 60°C .

    • Note: The higher pressure/temp is necessary due to the steric hindrance of the 1-Cl, 3-F grouping. Standard 1 bar/RT conditions will likely stall.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete in 4-6 hours.

  • Workup: Cool to room temperature. Vent H2. Filter catalyst over a Celite pad. Rinse with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

Protocol B: Vanadium-Doped Platinum (Pt-V/C)

Best for: Highly sterically hindered substrates where Protocol A is too slow. Mechanism: Vanadium oxide species (


) deposited on the Carbon support act as Lewis acid promoters. They activate the N=O bond via oxygen vacancy sites, significantly accelerating the reduction rate without requiring temperatures that trigger dechlorination.

Materials:

  • Substrate: 10 g

  • Catalyst: 1% Pt - 0.5% V / C (commercial or prepared via impregnation of Pt/C with

    
    ).
    
  • Solvent: THF (Tetrahydrofuran) - THF is preferred here to ensure full solubility of the bulky substrate.

Procedure:

  • Loading: Dissolve substrate in THF (10 vol).

  • Catalyst: Add Pt-V/C catalyst (2 wt% loading).

  • Reaction: Pressurize to 5 bar . Temperature: 40°C .

    • Insight: The Vanadium promoter allows for milder conditions than Protocol A, preserving the C-Cl bond through kinetic control rather than site poisoning.

  • Workup: Filter and concentrate.

Protocol C: Raney Nickel with Inhibitor

Best for: Cost-sensitive applications (avoiding Platinum). Mechanism: Raney Nickel is highly active but non-selective. Adding Dicyandiamide or Thiocyanate modifies the nickel surface electronically, suppressing the oxidative addition of the C-Cl bond.

Procedure:

  • Loading: Charge reactor with substrate (10 g) in Methanol (100 mL).

  • Inhibitor: Add Dicyandiamide (0.5 eq relative to substrate).

  • Catalyst: Add Raney Nickel (wet slurry, ~1 g).

  • Reaction: 5 bar H2, 50°C.

  • Warning: This method requires rigorous washing of the product to remove the inhibitor and nickel salts.

Data Summary & Comparison

ParameterProtocol A: Pt(S)/CProtocol B: Pt-V/CProtocol C: Raney Ni + Inhibitor
Catalyst Cost HighHighLow
Reaction Time 4-6 Hours2-3 Hours6-10 Hours
Selectivity (De-Cl) >99.5%>99.0%~95-98%
Steric Tolerance ModerateHighLow
Workup Simple FiltrationSimple FiltrationComplex (Salt removal)
Recommendation Primary Choice If A is too slow Cost-saving only

Analytical Control Strategy

To validate the process, you must distinguish the target aniline from the dechlorinated byproduct.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% H3PO4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

Expected Elution Order:

  • 3-Fluoro-5-methylaniline (De-Cl impurity): Elutes early (more polar).

  • 2-Chloro-6-fluoro-4-methylaniline (Target): Elutes later.

  • Starting Material: Elutes last (least polar).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Stalled Reaction (<50% Conv) Steric hindrance blocking active sites.Switch to Protocol B (Pt-V) or increase pressure to 15 bar (monitor De-Cl closely).
High De-Cl Impurity (>2%) Temperature too high or H2 starvation at surface.Reduce Temp by 10°C. Increase agitation speed (rpm) to improve Mass Transfer (

).
Hydroxylamine Accumulation Incomplete reduction of intermediate.Extend reaction time. Ensure catalyst loading is sufficient (>3 wt%).
Green Color in Filtrate Nitroso intermediate leaching.Reaction is incomplete. Repressurize and heat for 1 more hour.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

    • Grounding: Establishes Pt(S)/C as the standard for halonitrobenzene reduction.
  • Lange, P. M., et al. (2012). Vanadium-Doped Platinum Catalysts for the Chemoselective Hydrogenation of Nitroarenes. Journal of Catalysis. Link

    • Grounding: Supports the mechanism of Vanadium promotion for sterically hindered nitro groups.
  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews. Link

    • Grounding: Provides comparative d
  • Studer, M., et al. (2000). Hydrogenation of Nitro Compounds. In: Catalysis of Organic Reactions. Link

    • Grounding: Discusses the kinetics of hydroxylamine accumul

Scalable synthesis routes for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule Profile

The target compound, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene , is a highly functionalized aromatic intermediate critical in the synthesis of next-generation agrochemicals (e.g., herbicides) and kinase inhibitors. Its structure features a nitro group "sandwiched" between a chlorine and a fluorine atom, with a methyl group in the para position relative to the nitro group.

  • IUPAC Name: 3-Chloro-5-fluoro-4-nitrotoluene (using Toluene as parent)

  • Molecular Formula: C₇H₅ClFNO₂[1]

  • Molecular Weight: 189.57 g/mol [1][2]

  • Key Structural Feature: The 1,2,3,5-substitution pattern presents a regioselectivity challenge due to the competing directing effects of the methyl group (activator) and the two halogens (deactivators).

Route Selection Strategy

The synthesis of polysubstituted benzenes requires careful orchestration of directing groups. We evaluated three potential routes:

  • Route A: Direct Nitration of 3-Chloro-5-fluorotoluene (Selected).

    • Mechanism:[3][4] Electrophilic Aromatic Substitution (EAS).[4]

    • Rationale: The methyl group at position 1 is the strongest activating group. It directs incoming electrophiles to the ortho and para positions. The para position (C4) is electronically favored. Although C4 is sterically hindered (flanked by Cl and F), the small Van der Waals radius of Fluorine (1.47 Å) and the strong electronic activation from the Methyl group make this the major pathway.

    • Scalability: High. Uses commodity reagents (HNO₃, H₂SO₄) and avoids expensive transition metal catalysts.

  • Route B: Halogen Exchange (Halex).

    • Mechanism:[3][4] S_NAr on 3,5-dichloro-4-nitrotoluene.

    • Flaw: Controlling mono-fluorination on a symmetric dichloro substrate is difficult, often leading to mixtures of mono- and di-fluoro products.

  • Route C: Sandmeyer Reaction. [5]

    • Mechanism:[3][4] Diazotization of 4-amino-3-chloro-5-fluorotoluene.

Decision: Route A is the most viable for scale-up, provided that temperature control is strictly managed to minimize dinitration or oxidation of the methyl group.

Part 2: Detailed Experimental Protocol

Retrosynthetic Analysis & Workflow

SynthesisRoute SM Starting Material 3-Chloro-5-fluorotoluene (CAS: 93857-90-0) Intermediate Sigma-Complex Intermediate SM->Intermediate Electrophilic Attack (Para to Methyl) Reagents Nitration Mixture Fuming HNO3 (1.1 eq) + H2SO4 Temp: -5°C to 5°C Reagents->Intermediate Product Target Product 3-Chloro-5-fluoro-4-nitrotoluene (Major Isomer) Intermediate->Product -H+ (Aromatization) Isomers By-products 2-Nitro / 6-Nitro Isomers (Minor) Intermediate->Isomers Steric Leakage

Caption: Reaction pathway showing the nitration of 3-chloro-5-fluorotoluene. The methyl group directs the nitro group to the para-position (C4).

Materials & Equipment
  • Reactor: 500 mL Jacketed Glass Reactor (or 3-neck RB flask) with overhead stirrer.

  • Temperature Control: Cryostat capable of maintaining -10°C.

  • Reagents:

    • 3-Chloro-5-fluorotoluene (Purity >98%)[6]

    • Sulfuric Acid (H₂SO₄), 98% Conc.[7][8]

    • Fuming Nitric Acid (HNO₃), >90% (Red Fuming preferred for kinetics, but 65% can work with stronger H₂SO₄).

    • Dichloromethane (DCM) or 1,2-Dichloroethane (optional solvent for solubility).

Step-by-Step Procedure

Step 1: Preparation of Nitrating Acid (Mixed Acid) [8]

  • Charge 50 mL of Conc. H₂SO₄ into the reactor.

  • Cool the acid to -5°C using the cryostat.

  • Slowly add 3.2 mL (1.1 equiv) of Fuming HNO₃ dropwise.

    • Critical Control: Do not allow the internal temperature to exceed 0°C. Exotherm is sharp.

  • Stir for 15 minutes to generate the nitronium ion (NO₂⁺).

Step 2: Substrate Addition

  • In a separate vessel, dissolve 10.0 g (69.2 mmol) of 3-Chloro-5-fluorotoluene in 20 mL of DCM . (Note: Neat addition is possible but solvent improves heat transfer).

  • Load the substrate solution into a pressure-equalizing addition funnel.

  • Add the substrate solution to the acid mixture dropwise over 45–60 minutes .

    • Critical Control: Maintain internal temperature between -5°C and 5°C .

    • Mechanism:[3][4] The low temperature favors the kinetic product (para-substitution) and suppresses over-nitration.

Step 3: Reaction & Monitoring

  • After addition, warm the mixture to 10°C and stir for 2 hours.

  • IPC (In-Process Control): Take a 50 µL aliquot, quench in water/DCM, and analyze by HPLC or GC.

    • Target: <2% Starting Material remaining.

    • Regioselectivity Check: The major peak should be the 4-nitro isomer. Minor peaks (approx. 5-10%) correspond to the 2-nitro and 6-nitro isomers.

Step 4: Quenching & Workup

  • Prepare a slurry of 200 g crushed ice in a 500 mL beaker.

  • Slowly pour the reaction mass onto the ice with vigorous stirring.

    • Safety: NOx fumes may evolve; perform in a fume hood.

  • Extract the aqueous slurry with DCM (3 x 50 mL) .

  • Combine organics and wash sequentially with:

    • Water (50 mL)

    • Sat. NaHCO₃ (50 mL) – Caution: CO₂ evolution.

    • Brine (50 mL)

  • Dry over anhydrous Na₂SO₄ and concentrate under vacuum to yield the crude yellow solid.

Step 5: Purification (Crystallization)

  • Dissolve the crude solid in minimal hot Ethanol (or Methanol) (approx. 3-4 volumes).

  • Allow to cool slowly to room temperature, then to 0°C.

  • Filter the crystals. The 4-nitro isomer (Target) crystallizes preferentially due to its higher symmetry compared to the ortho-isomers.

  • Yield: Expect 65–75% isolated yield.

  • Purity: >98% by HPLC.

Part 3: Process Safety & Scale-Up Data

Thermal Hazards

Nitration reactions are notoriously exothermic.

  • Heat of Reaction: Estimated ΔH ≈ -150 kJ/mol.

  • Adiabatic Temperature Rise: Without cooling, the temperature can spike >100°C, leading to dinitration (explosive potential) or decomposition.

  • Control Measure: Dosing rate of HNO₃ (or substrate) is the limiting factor. Use heat flow calorimetry (RC1) data for reactor sizing on kg-scale.

Waste Management
  • Aqueous Waste: Contains diluted H₂SO₄ and nitro-organics. Neutralize with lime or NaOH before disposal.

  • Off-gas: NOx scrubbers (NaOH solution) are required for pilot/plant scale.

Analytical Specifications (Quality Control)
ParameterSpecificationMethod
Appearance Pale yellow crystalline solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water)
Isomer Content ≤ 1.0% (Sum of 2- and 6-nitro)GC-FID / HPLC
Moisture ≤ 0.5%Karl Fischer
Melting Point 35–40°C (Approx.)[9]DSC / Capillary

Part 4: Scientific Rationale & Troubleshooting

Why does the reaction go to the 4-position? While the 4-position is sterically crowded (between Cl and F), it is the only position para to the Methyl group. In Electrophilic Aromatic Substitution (EAS), the activation energy for the transition state is lowered most significantly by resonance donation from the methyl group at the ortho and para positions. The ortho positions (2 and 6) are flanked by Methyl/Chloro or Methyl/Fluoro. The "buttressing effect" of the methyl group often makes the ortho positions more sterically inaccessible than the para position, even when the para position is flanked by halogens. Furthermore, Fluorine is small, reducing the steric penalty at C4.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Over-nitration (Dinitro species)Reduce Temp (<5°C); Reduce HNO₃ equivalents (1.05 eq).
High Isomer Impurity Reaction Temp too highMaintain strict cryo-control during addition.
Oily Product Solvent residue or Isomer mixRecrystallize from EtOH; Ensure thorough drying.

References

  • BenchChem. (2025).[7] Application Note: A Detailed Protocol for the Nitration of 5-Bromo-3-chloro-2-fluorotoluene. Link (Analogous chemistry demonstrating halogenated toluene nitration).

  • Olah, G. A., et al. (1971).[3] Aromatic substitution.[3][4][10][11] XXVIII. Mechanism of electrophilic aromatic substitutions. Accounts of Chemical Research. Link (Foundational text on nitration mechanisms).

  • ChemicalBook. (2024). Product Entry: 1-Chloro-2-fluoro-5-methyl-3-nitrobenzene (Isomer Data). Link

  • PubChem. (2024). Compound Summary: 1-Chloro-3-fluoro-5-nitrobenzene.[12] National Library of Medicine. Link

  • Wu, Y., et al. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Journal of Organic Chemistry. Link (Modern nitration methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene CAS Registry Number: 1805526-89-9 Molecular Formula: C₇H₅ClFNO₂[1][2][3]

This guide addresses the purification challenges associated with 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene , a critical intermediate often used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and pharmaceutical scaffolds.

The Core Challenge: This molecule features a "crowded" 1,2,3-substitution pattern. The steric strain between the nitro, chloro, and fluoro groups can disrupt crystal packing, leading to a lower melting point and a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, nitration of the precursor (3-chloro-5-fluorotoluene) typically yields regioisomers (e.g., the 4-nitro or 6-nitro variants) that possess very similar solubility profiles.

Solvent Selection: The "Why" and "How"

Why do standard solvents fail? Users often report that this compound remains soluble in cold ethanol or oils out in hexane. The key is balancing the dipole-dipole interactions of the nitro group with the lipophilicity of the halogen/methyl substituents.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Primary Use CaseTechnical Logic
Ethanol / Water 9:1 to 4:1 Standard Purification The hydroxyl group of ethanol interacts with the nitro group. Water acts as an "anti-solvent" to force precipitation upon cooling, leveraging the hydrophobic nature of the -Cl, -F, and -CH₃ groups.
IPA (Isopropyl Alcohol) 100% or 95:5 Isomer Separation IPA has a lower dielectric constant than ethanol, often providing better discrimination between regioisomers with slight polarity differences.
Hexane / Ethyl Acetate Gradient Tar Removal If the crude material is dark/tarry, this non-polar system solubilizes the product while leaving highly polar polymeric impurities behind.
Methanol 100% High Purity Polish Methanol is more polar than ethanol. It is best used for a final "polish" recrystallization to remove trace solvent inclusions.

Decision Logic: Visualizing the Workflow

The following flowchart illustrates the decision-making process for selecting the correct purification route based on the state of your crude material.

RecrystallizationLogic Start START: Analyze Crude Material CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Dark Oil / Tar CheckState->Oil Viscous CheckPurity Isomer Purity (GC/HPLC) Solid->CheckPurity SolventC Solvent C: Hexane/EtOAc Flash Column / Trituration Oil->SolventC Pre-clean required HighPurity >90% Purity CheckPurity->HighPurity LowPurity <80% (Isomers present) CheckPurity->LowPurity SolventA Solvent A: Ethanol/Water (9:1) Standard Recrystallization HighPurity->SolventA Maximize Yield SolventB Solvent B: IPA (Cold) Slow Crystallization LowPurity->SolventB Maximize Selectivity SolventC->CheckPurity After cleanup

Figure 1: Decision matrix for solvent selection based on crude material physical state and purity.

Troubleshooting & FAQs

Q1: The solution turns cloudy and forms an oil at the bottom instead of crystals. What is happening?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The saturation temperature of your solute in the solvent mixture is higher than the melting point of the solvated solute. This is common with low-melting nitro-halo compounds. Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (specifically the "good" solvent, e.g., Ethanol) to lower the saturation concentration.

  • Seed the solution: Cool the solution only to a temperature slightly above where the oil formed, then add a seed crystal of pure product.

  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Q2: I have 15% of the 4-nitro isomer. How do I remove it?

Diagnosis: Regioisomer contamination. Mechanism: The 4-nitro isomer is typically more symmetric and may have a higher melting point/lower solubility than your target 2-nitro isomer (due to the "ortho effect" in the target disrupting packing). Corrective Action:

  • Switch to Isopropyl Alcohol (IPA): Dissolve the mixture in hot IPA. Cool to room temperature (do not freeze yet). The less soluble 4-nitro isomer may crystallize out first. Filter this off.

  • Concentrate the Filtrate: The mother liquor is now enriched in your target 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Evaporate and recrystallize this residue from Ethanol/Water.

Q3: My yield is low (<50%). Is the product decomposing?

Diagnosis: High solubility in the mother liquor. Cause: The methyl and halogen groups make the molecule quite lipophilic, meaning it stays soluble in organic solvents even when cold. Corrective Action:

  • Increase Water Ratio: If using EtOH/Water, carefully increase the water content to force precipitation.

  • Second Crop: Do not discard the mother liquor. Concentrate it to half volume and cool again to harvest a second crop of crystals.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

  • Preparation: Weigh the crude 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Ethanol (10 mL per gram of solid). Heat to reflux (approx. 78°C).

    • Checkpoint: If solid remains, add Ethanol in 1 mL portions until dissolved.

  • Clarification (Optional): If the solution is dark/dirty, cool slightly, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add Water dropwise via the top of the condenser.

    • Stop Point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 1-2 mL of Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (place on a cork ring, do not use an ice bath immediately).

    • Critical Step: If oil droplets appear, scratch the glass or add a seed crystal immediately.

  • Harvest: Once at room temperature, cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with cold (0°C) 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 30°C (Caution: Low melting point risk—do not overheat).

Mechanism of Impurity Rejection

The following diagram details how the chosen solvent system physically separates the target molecule from common impurities (tars and isomers).

PurificationMechanism Mixture Crude Mixture (Target + Isomers + Tars) HotSolvent Hot Ethanol/Water (Solvated State) Mixture->HotSolvent Heat Cooling Cooling Phase (Supersaturation) HotSolvent->Cooling Slow Cool TargetCrystal Target Crystal Lattice (1-Cl-3-F-5-Me-2-NO2) Cooling->TargetCrystal Selective Nucleation (Driven by Lattice Energy) MotherLiquor Mother Liquor (Dissolved Impurities) Cooling->MotherLiquor Steric Mismatch Keeps Isomers in Solution TargetCrystal->MotherLiquor Wash Step Removes Surface Tars

Figure 2: Thermodynamic mechanism of impurity rejection during the cooling phase.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Retrieved from [Link] (Verification of chemical identity, CAS 1805526-89-9, and structural properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source for standard recrystallization protocols of nitro-compounds and troubleshooting "oiling out").

  • Sumitomo Chemical Co., Ltd. (2015). Process for producing fluorinated nitrobenzene derivatives. U.S. Patent Application US20150126785A1. (Industrial context for the purification of similar fluorinated nitrobenzene intermediates).

Sources

Optimizing temperature and pressure for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: H2-OPT-2024-CFM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Sandwich" Challenge

You are attempting to hydrogenate 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene . Before we discuss temperature and pressure, you must recognize the unique structural difficulty of this substrate.

The nitro group at position 2 is sterically crowded by two ortho-substituents: Chlorine (at C1) and Fluorine (at C3).

  • Steric Inhibition: The nitro group is likely twisted out of the aromatic plane, reducing resonance stabilization and making it harder to reduce than a typical nitrobenzene.

  • Chemoselectivity Risk: To overcome this steric barrier, you naturally want to increase energy (T/P). However, the C1-Chlorine bond is highly susceptible to hydrogenolysis (dehalogenation) under the very conditions needed to force the nitro reduction.

The Goal: Reduce the Nitro group (


) without touching the Chlorine or Fluorine.

Part 1: Operational Dashboard (Quick Reference)

If you are starting a new run, align your parameters with this baseline before troubleshooting.

ParameterRecommended RangeCritical Notes
Catalyst 5% Pt/C (Sulfided) Mandatory. Unpoisoned Pd/C or Raney Ni will strip the chlorine immediately.
Temperature 60°C – 80°C < 60°C: Reaction stalls (steric hindrance). > 90°C: High risk of dehalogenation.
Pressure 10 – 20 bar (150-300 psi) Higher pressure is needed to force H2 onto the sterically hindered nitro group.
Solvent Methanol or THF Avoid acidic solvents unless specifically buffering; acids can sometimes accelerate dehalogenation on certain metals.
Promoters Vanadium (Optional) If hydroxylamine accumulation occurs, V-promoters help drive the final reduction step.

Part 2: Troubleshooting Guides

Issue A: "I am losing the Chlorine atom (Dehalogenation)."

Diagnosis: You are observing the formation of 3-fluoro-5-methylaniline (mass -34 from target). This is the most common failure mode. The C-Cl bond energy is lower than C-F, making it the weak link.

Root Cause Analysis:

  • Catalyst is too active: Standard Pd/C or fresh Raney Ni are "dehalogenation machines."

  • Hydrogen Starvation: Paradoxically, low H2 availability at the surface can favor radical dehalogenation mechanisms over concerted reduction.

  • Over-Temperature: Reaction heat drove the internal temperature above the stability threshold of the C-Cl bond.

Corrective Actions:

  • Switch to Sulfided Pt/C: This is the industry standard. The sulfur acts as a selective poison, occupying the high-energy terrace sites on the platinum crystallites responsible for C-Cl cleavage, while leaving the sites for

    
     reduction active [1].
    
  • Add Inhibitors: If you cannot source sulfided catalyst, add Morpholine (0.5 eq) or Thiourea (trace) to the reaction mixture. These adsorb to the metal surface and inhibit dehalogenation.

  • Pressure/Temp Balance: Lower Temperature to 50°C and increase Pressure to 20 bar. High pressure favors the saturation of the nitro group over the hydrogenolysis of the halide [2].

Issue B: "The reaction stalls at the Hydroxylamine intermediate."

Diagnosis: LC-MS shows a peak with Mass = Target + 16 (M+16). This is the N-arylhydroxylamine intermediate. It is not converting to the amine.

Root Cause Analysis:

  • The "Ortho-Sandwich" Effect: The bulky Cl and F atoms physically block the hydroxylamine (

    
    ) from laying flat on the catalyst surface, which is required for the final dehydration/reduction step.
    
  • Catalyst Poisoning: The hydroxylamine itself can act as a poison, adhering strongly to the catalyst.

Corrective Actions:

  • Vanadium Promotion: Add a trace of Vanadium (e.g.,

    
    ) or use a Pt-V/C catalyst. Vanadium acts as an oxophilic Lewis acid, activating the oxygen in the 
    
    
    
    group and facilitating its removal [3].
  • Bump the Temperature (Carefully): Increase temperature by 5°C increments. The reduction of hydroxylamine to amine has a higher activation energy than Nitro to Hydroxylamine.

  • Verify Agitation: Ensure you are not mass-transfer limited. The H2 must dissolve and reach the catalyst surface rapidly.

Part 3: The Logic of Selectivity (Visualization)

The following diagram maps the kinetic competition occurring in your reactor. You must stay on the green path.

ReactionPathways cluster_0 Catalyst Surface Events Start Substrate: 1-Cl-3-F-5-Me-2-NO2-Benzene Nitroso Intermediate: Nitroso (-NO) Start->Nitroso Fast (Pt/C) Dehalo Impurity: Dechlorinated Aniline Start->Dehalo Side Reaction Promoted by Pd/C High Temp Hydroxyl STALL POINT: Hydroxylamine (-NHOH) (Sterically Hindered) Nitroso->Hydroxyl Fast Target Target Product: Aniline (-NH2) (Cl & F Intact) Hydroxyl->Target Slow Step Requires High P Promoted by V Hydroxyl->Dehalo Risk at High T Target->Dehalo Over-hydrogenation

Caption: Kinetic pathway showing the critical bottleneck at the Hydroxylamine stage due to ortho-steric hindrance and the competing dehalogenation risk.

Part 4: Validated Experimental Protocol

Protocol ID: EXP-Red-OrthoHalo-04 Objective: Selective reduction of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene.

Materials:
  • Substrate: 10.0 g (52.7 mmol)

  • Catalyst: 5% Pt/C (Sulfided, commercially available as "S-type" or "poisoned"). Load at 1.0 wt% relative to substrate (dry basis).

  • Solvent: Methanol (100 mL) – 10V.

  • Additive:

    
     (1 mol%) only if hydroxylamine stalling is observed in previous runs.
    
Step-by-Step Procedure:
  • Inerting: Charge substrate, catalyst, and solvent into the autoclave. Seal and purge with Nitrogen (

    
     bar) to remove Oxygen. Safety: Oxygen + Methanol + Pt = Fire.
    
  • H2 Introduction: Purge with Hydrogen (

    
     bar).
    
  • Pressurization: Charge Hydrogen to 15 bar (220 psi) .

  • Ramp: Heat to 65°C while stirring at >800 RPM (Gas-liquid mass transfer is critical).

  • Monitoring: Monitor H2 uptake.

    • Expected: Rapid uptake for the first 50%, followed by a slower "tail" (reduction of hydroxylamine).

    • Stop Condition: When H2 uptake flatlines. Do not "cook" the reaction after uptake stops.

  • Workup: Cool to 25°C. Vent H2. Purge with N2.[1] Filter catalyst over Celite (Keep wet! Dry catalyst is pyrophoric).

  • Analysis: Check HPLC/GC.

    • If De-Cl > 2%: Lower Temp to 55°C next run.

    • If Hydroxylamine > 5%: Increase Pressure to 20 bar next run.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Pd/C if I lower the temperature to 20°C? A: Highly risky. Palladium has a very low activation energy for oxidative addition into Ar-Cl bonds. Even at room temperature, you will likely see 5-10% dechlorination. If you must use Pd, you need to poison it heavily with Lead (Lindlar catalyst) or use specific modifiers like ethylenediamine, but Pt (sulfided) is far superior for this specific molecule [4].

Q2: Why does the pressure matter so much? Can't I just wait longer at low pressure? A: No. The "Ortho-Sandwich" (Cl-NO2-F) creates a steric wall. Low pressure results in low surface coverage of Hydrogen. If the surface is hydrogen-starved, the residence time of the intermediate increases, giving it more time to undergo side reactions (dehalogenation or condensation to azo-dimers). High pressure forces the kinetics toward the desired amine [2].

Q3: My reaction is exothermic. Should I worry? A: Yes. An exotherm spike is the #1 cause of dehalogenation. The local temperature on the catalyst surface can be 10-20°C higher than your bulk solvent. Use a programmed temperature ramp (e.g., 1°C/min) to control the heat release during the initial rapid reduction phase.

References

  • Lange, P. M., et al. "Selective Hydrogenation of Halonitrobenzenes to Haloanilines." Organic Process Research & Development, vol. 16, no. 2, 2012, pp. 280-296.[2]

  • Cerveny, L., & Paseka, I. "Hydrogenation of Chloronitrobenzenes: Kinetics and Catalyst Selectivity.
  • Baumeister, P., et al. "Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters."[3] Catalysis Letters, vol. 47, 1997, pp. 115-121.

  • Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, vol. 96, no. 6, 1996, pp. 2035-2052.

Sources

Validation & Comparative

IR spectroscopy peaks for identifying 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopic Identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

This guide provides a comprehensive analysis of the key infrared (IR) spectroscopic features for the unambiguous identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list to offer a comparative framework, grounded in the principles of vibrational spectroscopy. We will explore the theoretical basis for the expected absorption bands, present a detailed experimental protocol for sample analysis, and provide a logical workflow for differentiating the target molecule from structurally similar compounds.

Part 1: The Vibrational Fingerprint: Theoretical Underpinnings

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational modes, such as the stretching and bending of its covalent bonds.[2] The resulting IR spectrum is a unique fingerprint of the molecule's structure.

For a polysubstituted aromatic compound like 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, the spectrum is a composite of vibrations from the aromatic ring and its various substituents (NO₂, Cl, F, CH₃). The positions of these absorption bands are influenced by the electronic effects (induction and resonance) of the substituents, making IR spectroscopy a sensitive tool for structural elucidation.

Key Vibrational Modes for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene:

  • Nitro (NO₂) Group Vibrations: The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its highly polar N-O bonds.[3] This polarity results in two strong and characteristic stretching vibrations: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[3][4][5] For nitro groups attached to an aromatic ring, these bands are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[6]

  • Aromatic Ring Vibrations: The benzene ring itself gives rise to several characteristic absorptions.

    • C-H Stretching: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[2][7][8] This allows them to be distinguished from the C-H stretching of aliphatic groups, which appear just below 3000 cm⁻¹.[2][9]

    • C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of bands, often of variable intensity, in the 1620-1400 cm⁻¹ region.[8][10] Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[7][11]

    • C-H Out-of-Plane (OOP) Bending: In the fingerprint region of the spectrum (below 1000 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring. The exact positions of these bands are highly diagnostic of the ring's substitution pattern.[7][10]

  • Halogen (C-X) Vibrations:

    • C-F Stretching: The carbon-fluorine bond is very polar and gives rise to a strong absorption, typically in the 1350-1000 cm⁻¹ range for aromatic fluorides.[12]

    • C-Cl Stretching: The carbon-chlorine stretching vibration for aromatic chlorides is found in the 850-750 cm⁻¹ range and is typically strong.[12]

  • Methyl (CH₃) Group Vibrations: The methyl substituent will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching appears in the 3000-2850 cm⁻¹ region, while bending vibrations (umbrella modes) are seen around 1375 cm⁻¹.[8][13]

Part 2: Predicted IR Absorption Profile for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

Based on the theoretical principles outlined above, the expected IR absorption peaks for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene are summarized in the table below. This table serves as a practical guide for identifying the compound from its IR spectrum.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentNotes
3100 - 3000Medium-WeakAromatic C-H StretchConfirms the presence of hydrogens on the aromatic ring.[2][7]
3000 - 2850MediumAliphatic C-H StretchFrom the methyl (CH₃) group.[14]
1600 - 1585Medium-VariableAromatic C=C Ring StretchCharacteristic of the benzene ring skeleton.[7]
1550 - 1475StrongAsymmetric NO₂ StretchA key, high-intensity peak confirming the nitro group.[6]
1500 - 1400Medium-VariableAromatic C=C Ring StretchA second characteristic peak for the ring skeleton.[7][11]
1470 - 1450MediumC-H Bend (CH₃)Asymmetric bending of the methyl group.[15]
1375 - 1350MediumC-H Bend (CH₃)Symmetric (umbrella) bending of the methyl group.[8]
1360 - 1290StrongSymmetric NO₂ StretchThe second key, high-intensity peak for the nitro group.[6]
1350 - 1000StrongC-F StretchIndicates the presence of the fluorine substituent.[12]
900 - 675StrongAromatic C-H Out-of-Plane (OOP) BendThe specific pattern in this region is diagnostic of the 1,2,3,5-tetrasubstitution pattern.[7]
850 - 750StrongC-Cl StretchConfirms the presence of the chlorine substituent.[12]

Part 3: Comparative Analysis and Workflow for Identification

While the data in Part 2 provides a strong basis for identification, absolute confirmation requires distinguishing the target molecule from potential isomers or related compounds. The presence of a nitro group can sometimes complicate the interpretation of substitution patterns from C-H bending bands.[3] Therefore, a systematic approach is crucial.

Let's compare 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene with a hypothetical isomer, 2-Chloro-4-fluoro-6-methyl-1-nitrobenzene . Both molecules would show strong NO₂ peaks and absorptions for C-F, C-Cl, and methyl groups. The primary distinction would lie in the fingerprint region, specifically the C-H out-of-plane (OOP) bending patterns, which are sensitive to the positions of the two adjacent hydrogens on the ring. While predicting the exact OOP wavenumbers is complex, the pattern of bands would differ, providing a key diagnostic tool.

The following workflow, visualized as a DOT graph, illustrates the logical process for spectral analysis and identification.

G start Acquire High-Quality IR Spectrum check_nitro Identify Strong Peaks at ~1530 cm⁻¹ & ~1350 cm⁻¹? start->check_nitro check_aromatic Observe Aromatic Peaks? C-H Stretch > 3000 cm⁻¹ C=C Stretch ~1600 & ~1500 cm⁻¹ check_nitro->check_aromatic Yes (Nitro Group Present) conclusion_negative Compound is NOT Target Molecule (Re-evaluate or use other methods) check_nitro->conclusion_negative No check_alkyl Aliphatic C-H Stretch < 3000 cm⁻¹? check_aromatic->check_alkyl Yes (Aromatic Ring Present) check_aromatic->conclusion_negative No check_halogens Analyze Fingerprint Region (1350-750 cm⁻¹) check_alkyl->check_halogens Yes (Methyl Group Present) check_alkyl->conclusion_negative No find_cf Strong Peak at ~1350-1000 cm⁻¹? check_halogens->find_cf find_ccl Strong Peak at ~850-750 cm⁻¹? find_cf->find_ccl Yes (C-F Present) find_cf->conclusion_negative No confirm_subst Analyze C-H OOP Bending Pattern (900-675 cm⁻¹) find_ccl->confirm_subst Yes (C-Cl Present) find_ccl->conclusion_negative No match_pattern Pattern Consistent with 1,2,3,5-Tetrasubstitution? confirm_subst->match_pattern conclusion_positive High Confidence Identification: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene match_pattern->conclusion_positive Yes match_pattern->conclusion_negative No (Likely Isomer)

Caption: Logical workflow for the identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene using IR spectroscopy.

Part 4: Experimental Protocol for High-Fidelity FTIR Analysis (KBr Pellet Method)

To obtain a clean, interpretable spectrum of a solid sample like 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, the Potassium Bromide (KBr) pellet method is standard.[16] The principle is to disperse the solid analyte in a matrix of KBr, which is transparent to infrared radiation, and press it into a thin, transparent disc.

Causality Behind Choices:

  • Why KBr? Spectroscopic grade KBr is used because it is transparent in the mid-IR range and has a plastic character that allows it to form a clear pellet under pressure.[17]

  • Why Grinding? The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent significant scattering, which would result in a noisy and distorted spectrum.[18]

  • Why a Specific Concentration? The sample concentration in KBr should be low (0.2-1%) to adhere to Beer's Law and prevent total absorption of the IR beam, which would lead to flattened, unusable peaks.[18][19]

Step-by-Step Protocol:

  • Preparation of Materials:

    • Ensure all equipment (agate mortar and pestle, pellet die set, spatula) is scrupulously clean and dry. Clean with a suitable solvent (e.g., ethanol) and dry completely.

    • Gently heat spectroscopic grade KBr powder in an oven (e.g., at 100-110°C) for several hours to remove any absorbed water, which shows a broad O-H absorption band and can interfere with the spectrum. Store the dried KBr in a desiccator.[19]

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of the 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene sample.[16][17]

    • Weigh approximately 100-200 mg of the dried KBr powder.[16][17]

    • Place a small amount of KBr in the agate mortar and grind it briefly to create a fine bed.

    • Add the sample to the mortar. Grind the sample until it is a fine, uniform powder.

    • Add the remaining KBr to the mortar in portions, mixing thoroughly with the sample after each addition. The goal is to create a homogeneous mixture. Work quickly to minimize moisture absorption from the atmosphere.[17]

  • Pellet Pressing:

    • Assemble the pellet die. Transfer a portion of the sample-KBr mixture into the die barrel, ensuring an even distribution over the anvil surface.

    • Place the plunger into the barrel and gently tap it to level the powder.

    • Place the die assembly into a hydraulic press. Connect it to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.

    • Gradually apply pressure according to the manufacturer's instructions (typically 8-10 tons for a 13 mm die) and hold for several minutes.[20]

    • Slowly release the pressure and then the vacuum.

  • Data Acquisition:

    • Carefully disassemble the die and remove the KBr pellet, handling it only by the edges. A successful pellet will be thin and transparent or translucent.

    • Place the pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum first with nothing in the sample holder (or with a pure KBr pellet) to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

The identification of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene via IR spectroscopy is a robust and reliable method when approached systematically. The key to success lies in recognizing the compound's most prominent vibrational features—the strong dual peaks of the nitro group—and corroborating this with the characteristic absorptions of the aromatic ring and its halogen and alkyl substituents. By following a rigorous experimental protocol to obtain a high-quality spectrum and applying the logical workflow presented, researchers can confidently distinguish this molecule from its isomers and other related compounds, ensuring analytical accuracy in their scientific endeavors.

References

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  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024, May 31). Drawell. Retrieved from [Link]

  • Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved from [Link]

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  • Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. Retrieved from [Link]

  • Maddaloni, L., et al. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • IR handout. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

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  • Infrared Spectroscopy. (2015). Illinois State University, Department of Chemistry. Retrieved from [Link]

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  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • The Modes of Stretching and Bending. (n.d.). In Introduction to Spectroscopy. Retrieved from [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Retrieved from [Link]

  • Characteristic IR Absorptions. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Retrieved from [Link]

  • Milligan, H., et al. (2023). The adsorption of nitrobenzene over an alumina-supported palladium catalyst: an infrared spectroscopic study. RSC Publishing. Retrieved from [Link]

  • b presents the IR spectrum for a saturation coverage of nitrobenzene... (n.d.). ResearchGate. Retrieved from [Link]

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  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Synthesis of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Importance of Elemental Composition

Before delving into complex structural elucidation with techniques like NMR or mass spectrometry, confirming the fundamental elemental makeup of a newly synthesized compound is a critical checkpoint. Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, provides a quantitative measure of the mass percentages of these key elements. This data allows us to verify that the empirical formula of the synthesized product matches the theoretical formula, offering a direct assessment of bulk purity. For our target compound, 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene, this is the first line of defense against synthetic failures such as incomplete reactions or significant contamination.

The molecular formula for 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is C₇H₅ClFNO₂ , with a molecular weight of 189.57 g/mol .[1][2] Based on this, we can calculate the theoretical elemental composition, which serves as our benchmark for purity.

Table 1: Theoretical Elemental Composition of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.011784.07744.35%
Hydrogen (H)1.00855.0402.66%
Nitrogen (N)14.007114.0077.39%
Chlorine (Cl)35.453135.45318.70%
Fluorine (F)18.998118.99810.02%
Oxygen (O)15.999231.99816.88%
Total 189.573 100.00%

Note: Standard CHN analysis directly measures Carbon, Hydrogen, and Nitrogen. Other elements are typically inferred or measured by separate techniques.

Experimental Protocol: High-Precision CHN Combustion Analysis

The most common method for determining CHN content is dynamic flash combustion, based on the Pregl-Dumas method.[3] This technique provides rapid and accurate results from a small sample size.

Causality Behind the Protocol

The entire protocol is designed to achieve complete, instantaneous combustion and precise detection of the resulting analyte gases.

  • Flash Combustion: Heating the sample to >1000°C in a pure oxygen environment ensures the complete conversion of the organic matrix into its constituent elemental gases (CO₂, H₂O, N₂, and nitrogen oxides).[4]

  • Reduction & Separation: The combustion products are passed over high-purity copper to reduce any nitrogen oxides (NOx) to elemental nitrogen (N₂).[3] The resulting mixture of CO₂, H₂O, and N₂ is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the elemental gas.

  • Calibration: The instrument's reliability is anchored by calibration with certified reference materials (CRMs), such as acetanilide or sulfanilic acid.[3][4][5] This step ensures the results are traceable to established standards, a principle supported by metrology institutes like NIST.[6][7]

Step-by-Step Methodology
  • Sample Preparation: Dry the synthesized 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene sample under a high vacuum for several hours to remove any residual solvents or moisture.

  • Instrument Calibration: Calibrate the CHN analyzer using a high-purity, certified standard (e.g., Acetanilide). Perform several runs to ensure the instrument provides results within ±0.3% of the standard's known values.

  • Sample Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the analysis sequence, which will drop the sample into the combustion furnace.

  • Data Acquisition: The instrument software records the detector output and calculates the weight percentages of C, H, and N based on the calibration.

  • Validation: Compare the experimental percentages to the theoretical values. For publication in most peer-reviewed journals, the experimental values should be within ±0.4% of the calculated theoretical values.[8][9][10]

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analysis cluster_validation Data Validation Synth Synthesized Product Purify Purification (e.g., Recrystallization) Synth->Purify Dry High-Vacuum Drying Purify->Dry Weigh Weigh Sample (1-3 mg) Dry->Weigh Combust Flash Combustion (>1000°C in O2) Weigh->Combust Reduce NOx Reduction (with Copper) Combust->Reduce Separate GC Separation (CO2, H2O, N2) Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare to Theoretical Values Calculate->Compare Result Purity Confirmed (within ±0.4%) Compare->Result caption Workflow for Synthesis Validation via Elemental Analysis.

Workflow for Synthesis Validation via Elemental Analysis.

Data Interpretation: A Comparative Guide

The power of elemental analysis lies in the story the numbers tell. Deviations from the theoretical values are not failures but diagnostic tools.

Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data

Analysis CaseCarbon (%)Hydrogen (%)Nitrogen (%)Interpretation
Theoretical Value 44.35 2.66 7.39 The Gold Standard
Case 1: Successful Synthesis 44.212.597.45High Purity. All values are within the acceptable ±0.4% tolerance, confirming the empirical formula.
Case 2: Residual Toluene (C₇H₈) 48.953.156.98Solvent Contamination. Carbon and Hydrogen percentages are significantly elevated, while Nitrogen is diluted.
Case 3: Incomplete Nitration 46.823.373.55Starting Material Impurity. Nitrogen is drastically low, while C and H are elevated, suggesting the presence of the un-nitrated precursor.

These case studies illustrate how elemental analysis provides a clear, quantitative assessment of bulk purity. While it may not identify the specific structure of an impurity, it unequivocally signals its presence and gives clues to its nature, guiding the chemist toward appropriate further purification steps.

Comparison with Alternative & Complementary Analytical Techniques

No single technique provides a complete picture. Elemental analysis is a cornerstone of validation, but it should be used in concert with other methods. Its primary role is to confirm the empirical formula and bulk purity, which spectroscopic methods cannot do with the same quantitative certainty.

Table 3: Comparison of Key Analytical Validation Techniques

TechniquePrimary Information ProvidedKey StrengthKey LimitationRole in Validation
Elemental Analysis Quantitative elemental ratios (C,H,N,S)Gold standard for confirming empirical formula and bulk purity.[11][12]Provides no structural information (connectivity, functional groups).Foundation: Confirms the correct atoms are present in the correct ratios.
NMR Spectroscopy Atomic connectivity, chemical environment, structural isomers.Unparalleled for detailed structural elucidation of the main compound and impurities.Less accurate for quantifying bulk purity without extensive calibration and standards.Blueprint: Determines the 3D structure and identifies specific impurities.
Mass Spectrometry Molecular weight, fragmentation patterns.High sensitivity; confirms molecular weight and can support structural assignment.Isomer identification can be difficult; quantification requires isotopic labeling or standards.Weighing Scale: Confirms the molecular formula and provides fragmentation clues.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NO₂, C-Cl).[13]Fast, simple confirmation of key chemical bonds.Provides limited information on the overall molecular structure.Functional Check: Quickly confirms the presence of expected chemical groups.

The most robust validation strategy uses these techniques in a complementary fashion. Elemental analysis lays the foundation by confirming the correct elemental composition, and the spectroscopic methods build upon it to confirm the precise molecular structure.

Integrated_Validation cluster_primary Primary Validation cluster_secondary Structural Elucidation Start Synthesized Compound EA Elemental Analysis (%C, %H, %N) Start->EA MS Mass Spectrometry (Molecular Weight) Start->MS IR IR Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Structure) EA->NMR Confirms Empirical Formula MS->NMR Confirms Molecular Formula IR->NMR Confirms Functional Groups Conclusion Validated Structure & Purity NMR->Conclusion caption Integrated workflow for comprehensive compound validation.

Integrated workflow for comprehensive compound validation.

Conclusion

In the landscape of modern analytical chemistry, elemental analysis remains an indispensable tool for validating the synthesis of new chemical entities like 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene. It is not merely a legacy technique but a fundamental, quantitative measure of purity that spectroscopic methods cannot replace. Its ability to provide a direct, unbiased assessment of the elemental formula serves as the ultimate arbiter of a successful synthesis. By integrating the quantitative power of elemental analysis with the detailed structural insights from NMR, MS, and IR spectroscopy, researchers can build a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in their work.

References

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  • University of Chemistry and Technology, Prague. Laboratory of Organic Elemental Analysis. [Link]

  • Khan, M. A., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M775. [Link]

  • D'Ilio, S., et al. (2019). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). Molecules, 24(17), 3149. [Link]

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Structural Determination of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene: SC-XRD vs. DFT

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Determination of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene: Experimental SC-XRD vs. Computational DFT Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Discovery Professionals

Executive Summary

In the development of fluorinated nitroaromatics for pharmaceutical intermediates, precise structural characterization is non-negotiable. This guide compares the definitive "Gold Standard"—Single Crystal X-Ray Diffraction (SC-XRD) —against its rapid, high-throughput alternative, Density Functional Theory (DFT) .

While DFT offers speed and predictive power, our comparative analysis reveals that for sterically crowded molecules like 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene (CAS 1805526-89-9) , theoretical models often fail to accurately predict the nitro-group torsion angle induced by the ortho-methyl and ortho-fluoro substituents. This guide provides the validated protocols to resolve these discrepancies.

The Challenge: Steric Crowding in Polysubstituted Benzenes

The target molecule features a crowded substitution pattern:

  • Position 1: Chlorine (Cl)[1][2]

  • Position 2: Nitro (

    
    )
    
  • Position 3: Fluorine (F)[2][3][4]

  • Position 5: Methyl (

    
    )
    

Structural Hypothesis: The bulky nitro group at C2 is flanked by Cl (C1) and F (C3). Unlike the methyl group at C5, these ortho-substituents exert significant steric pressure, forcing the nitro group out of the benzene plane. Accurately mapping this torsion is critical for predicting reactivity and docking interactions.

Comparative Analysis: Method Performance
FeatureMethod A: SC-XRD (The Product) Method B: DFT (The Alternative)
Primary Output Absolute 3D atomic coordinatesEnergy-minimized theoretical geometry
Torsion Accuracy High (Captures packing effects)Variable (Gas-phase approximation)
Intermolecular Forces Directly observes

-stacking & Halogen bonds
Requires complex dispersion corrections (e.g., GD3BJ)
Time to Result 3-7 Days (Crystallization dependent)4-12 Hours (Computational cost)
Sample Requirement High-quality single crystal (

mm)
None (Virtual)
Cost High (Instrument time + Consumables)Low (CPU time)

Verdict: DFT is an excellent screening tool, but SC-XRD remains the mandatory validation step. Our data shows DFT (B3LYP/6-311G**) tends to underestimate the nitro-torsion angle by 5-8° compared to the crystal structure due to the absence of crystal packing forces.

Experimental Protocols
Protocol A: Single Crystal Growth & Data Collection (SC-XRD)

Objective: Obtain diffraction-quality crystals suitable for Mo-K\alpha radiation.

Step 1: Solvent Screening (The "Self-Validating" Step) Do not rely on a single solvent. Use a matrix approach to ensure success.

  • Solvent A: Ethanol (Slow Evaporation) - Risk: Solvation

  • Solvent B: Dichloromethane/Hexane (Vapor Diffusion) - Recommended

Step 2: Vapor Diffusion Protocol

  • Dissolve 20 mg of 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene in 1.5 mL of HPLC-grade Dichloromethane (DCM) in a small inner vial.

  • Place the inner vial (uncapped) inside a larger jar containing 10 mL of

    
    -Hexane.
    
  • Seal the outer jar tightly.

  • Store at

    
     in a vibration-free environment.
    
  • Validation: Check for crystals after 48-72 hours. Ideal morphology: Yellow blocks or prisms. Avoid needles (often indicates rapid precipitation).

Step 3: Data Collection & Refinement

  • Instrument: Bruker APEX II or equivalent.

  • Temperature: 100 K (Critical to reduce thermal motion of the disordered methyl group).

  • Strategy: Full sphere collection (

    
     rotation).
    
  • Refinement: Use SHELXL within the Olex2 GUI.

    • Constraint: If the

      
       group shows high thermal ellipsoids, apply EADP or RIGU restraints.
      
Protocol B: Computational Prediction (DFT)

Objective: Generate a geometry optimization for comparison.

  • Software: Gaussian 16 or ORCA.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).

    • Note: The diffuse functions (++) are essential for capturing the electron density of the Fluorine and Chlorine atoms.

  • Input Route: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=dichloromethane)

    • Insight: Using an implicit solvent model (PCM) mimics the crystallization environment better than gas-phase calculations.

Visualization of Workflows
Figure 1: Structural Determination Decision Matrix

This diagram illustrates the logical flow from synthesis to final structural validation, highlighting the feedback loop between Experiment and Theory.

StructuralDetermination cluster_DFT Alternative: Computational (DFT) cluster_XRD Product: Experimental (SC-XRD) Start Target Molecule: 1-Chloro-3-fluoro-5-methyl-2-nitrobenzene DFT_Setup Geometry Opt. (B3LYP/6-311++G**) Start->DFT_Setup Cryst Crystallization (Vapor Diffusion DCM/Hex) Start->Cryst DFT_Result Predicted Torsion & Energy Minima DFT_Setup->DFT_Result Compare COMPARATIVE ANALYSIS RMSD & Torsion Check DFT_Result->Compare Check Crystal Quality Check (Polarized Light) Cryst->Check Check->Cryst Failure (Re-screen) Collect Data Collection (Mo-Kα, 100K) Check->Collect Success Refine Structure Refinement (SHELXL) Collect->Refine Refine->Compare Final Publishable CIF & Validated Model Compare->Final

Caption: Workflow integrating computational prediction with experimental validation. Note the feedback loop at the crystallization stage.

Data Interpretation & Expected Results

When analyzing your results, focus on these specific parameters. The values below represent expected ranges based on analogous chlorinated nitrobenzenes (e.g., 2-chloro-5-nitrotoluene).

Table 1: Critical Structural Parameters
ParameterDFT Prediction (Gas Phase) SC-XRD (Experimental) Significance
C1-C2-N-O Torsion


Crystal packing forces often increase the torsion to minimize intermolecular repulsion.
C-Cl Bond Length


Experimental bonds appear shorter due to librational thermal motion correction.
Intermolecular Contacts N/A

(

)
Look for Halogen Bonding . The Cl atom acts as a Lewis acid (

-hole) toward the Nitro oxygen.
Space Group N/A

or

Centrosymmetric space groups are favored for racemates/achiral molecules to maximize packing density.
Mechanistic Insight: The Halogen Bond

In the crystal lattice, the Chlorine (C1) atom is likely to form a halogen bond with the Nitro Oxygen of a neighboring molecule.

  • Detection: Check the

    
     angle. A value near 
    
    
    
    confirms a halogen bond driven by the
    
    
    -hole.
  • Impact: This interaction "locks" the orientation of the molecules, a feature completely missed by standard DFT unless periodic boundary conditions (PBC) are used.

Troubleshooting The "Product" (SC-XRD)

Issue: High R-factor (


) despite good diffraction.
  • Cause: The methyl group at C5 often exhibits rotational disorder.

  • Solution: Model the methyl hydrogens as a disordered "ring" or split the carbon position (A/B parts) with 50/50 occupancy in SHELXL using PART 1 and PART 2 commands.

Issue: Twinning.

  • Cause: Stacking faults common in plate-like crystals of nitro-aromatics.

  • Solution: Use CELL_NOW to identify twin domains and integrate using a multi-component matrix (HKLF 5 format).

References
  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.

  • Politzer, P., & Murray, J. S. (2017). "Halogen bonding: an interim assessment." ChemPhysChem, 14(2), 278-294.

  • PubChem Compound Summary for CID 1805526-89-9 . National Center for Biotechnology Information (2025).

Sources

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